molecular formula C19H19FN6O B2907481 5-fluoro-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrimidin-2-amine CAS No. 2415472-23-8

5-fluoro-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrimidin-2-amine

Cat. No.: B2907481
CAS No.: 2415472-23-8
M. Wt: 366.4
InChI Key: ZSTLXWXRORDDFC-UHFFFAOYSA-N
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Description

5-fluoro-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrimidin-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorine atom, a methoxyphenyl group, and a pyridazinyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrimidin-2-amine typically involves multiple steps, including the formation of the azetidine ring and the introduction of the fluorine and methoxyphenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-fluoro-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyrimidin-4-amine
  • 5-fluoro-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylpyrimidin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and may confer unique biological or chemical properties.

Properties

IUPAC Name

5-fluoro-N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c1-25(19-21-9-13(20)10-22-19)14-11-26(12-14)18-8-7-16(23-24-18)15-5-3-4-6-17(15)27-2/h3-10,14H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTLXWXRORDDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3OC)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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